molecular formula C19H16ClN5O5 B12744318 Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate CAS No. 172701-51-8

Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate

Cat. No.: B12744318
CAS No.: 172701-51-8
M. Wt: 429.8 g/mol
InChI Key: OAKDANVXTBXCPV-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitrophenyl azo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of advanced purification techniques such as recrystallization and chromatography to ensure the compound’s high quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce amino-substituted pyrazoles.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial and cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

172701-51-8

Molecular Formula

C19H16ClN5O5

Molecular Weight

429.8 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H16ClN5O5/c1-3-30-19(26)16-17(29-2)18(24(23-16)15-6-4-5-12(20)11-15)22-21-13-7-9-14(10-8-13)25(27)28/h4-11H,3H2,1-2H3

InChI Key

OAKDANVXTBXCPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl

Origin of Product

United States

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